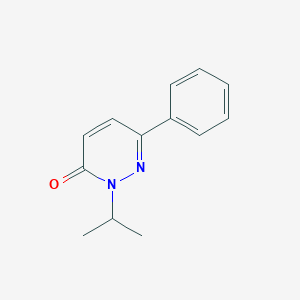

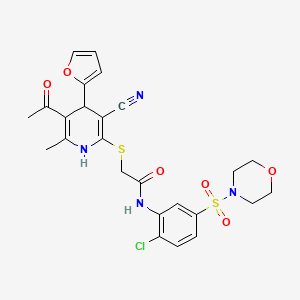

![molecular formula C19H22BrN3O2S B2589586 1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034608-79-0](/img/structure/B2589586.png)

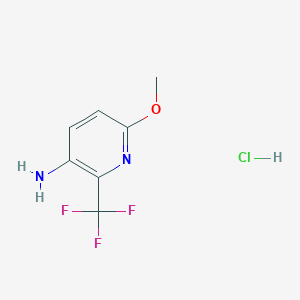

1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzothiadiazole, which is a type of heterocyclic compound. Benzothiadiazoles are known for their wide range of applications in organic chemistry and materials science .

Molecular Structure Analysis

The compound contains a benzothiadiazole ring, a piperidine ring, and a bromobenzyl group. The benzothiadiazole ring is electron-deficient, which could make it useful for sensing electron-rich molecules .Aplicaciones Científicas De Investigación

Photovoltaic Materials

Bromoderivatives of benzofused 1,2,5-thiadiazoles, including 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole), serve as crucial precursors for dye synthesis. These dyes find extensive use in designing effective photovoltaic materials. Researchers explore their potential for enhancing solar cell efficiency and light absorption .

Organic Light-Emitting Diodes (OLEDs)

Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) (isoBBT) is an electron-withdrawing building block with promising applications in OLEDs. By incorporating this compound, scientists aim to create efficient organic light-emitting diodes for displays and lighting systems .

Visible-Light Organophotocatalysis

While electron donor–acceptor systems based on the benzo[c][1,2,5]thiadiazole motif have been studied for photovoltaics, their potential as visible-light organophotocatalysts remains unexplored. Investigating derivatives like 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) could lead to novel applications in catalysis .

Materials for Optoelectronics

The addition of another electron-acceptor thiadiazole ring to the 2,1,3-benzothiadiazole heterocyclic system results in 1H,5H-benzo[1,2-c:4,5-c′]bis([1,2,5]thiadiazoles) (BBTs). These compounds possess a strong electron-withdrawing character and contribute to the development of donor-acceptor materials with narrow bandgaps. Exploring iso-BBTs, such as 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole), opens avenues for optoelectronic applications .

Drug Discovery and Medicinal Chemistry

Although not extensively studied, compounds related to 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) could have potential in drug discovery. Researchers may investigate their biological activities, binding affinities, and pharmacological properties .

Materials for Sensing Devices

Given the unique electronic properties of benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazoles), they might find applications in chemical sensors, biosensors, or other sensing devices. Their ability to modulate charge transfer and fluorescence could be harnessed for sensitive detection .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound “1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide” belongs to the class of 1,3,4-thiadiazoles . Compounds in this class have been found to exhibit a wide range of biological activities, including antimicrobial and fluorescent properties . Therefore, the compound could potentially interact with a variety of biological targets.

Mode of Action

Many 1,3,4-thiadiazoles act by interacting with biological targets and causing changes in their function .

Biochemical Pathways

Without specific studies on “1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide”, it’s difficult to determine the exact biochemical pathways it affects. Many 1,3,4-thiadiazoles affect various biochemical pathways due to their broad range of biological activities .

Propiedades

IUPAC Name |

3-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrN3O2S/c1-21-18-4-2-3-5-19(18)23(26(21,24)25)17-10-12-22(13-11-17)14-15-6-8-16(20)9-7-15/h2-9,17H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWLHJNHYXSBKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2589505.png)

![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(3-methylphenyl)acetyl]piperidine](/img/structure/B2589520.png)

![N-[(E)-3-Methylsulfonylprop-2-enyl]-3-(4-oxoquinazolin-3-yl)propanamide](/img/structure/B2589525.png)